molecular formula C17H18F4N4O2S B2409163 4-(4-((4-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2034265-02-4

4-(4-((4-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2409163
CAS No.: 2034265-02-4
M. Wt: 418.41
InChI Key: QEIQEUWQUHSOKH-UHFFFAOYSA-N
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Description

4-(4-((4-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C17H18F4N4O2S and its molecular weight is 418.41. The purity is usually 95%.
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Properties

IUPAC Name

4-[4-(4-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F4N4O2S/c1-11-9-13(18)3-4-14(11)28(26,27)25-7-5-24(6-8-25)16-10-15(17(19,20)21)22-12(2)23-16/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIQEUWQUHSOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((4-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a piperazine moiety, which is commonly associated with various pharmacological properties, and a sulfonamide group that enhances its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C17H18F4N4O2S
  • Molecular Weight : 418.41 g/mol
  • IUPAC Name : 4-[4-(4-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine and sulfonamide functionalities are known for their roles in enzyme inhibition and antimicrobial activity. The presence of fluorinated groups may also enhance lipophilicity and improve bioavailability.

Anticancer Properties

Research indicates that compounds similar to this pyrimidine derivative exhibit promising anticancer activities. For instance, derivatives have been reported to show significant inhibition against various cancer cell lines, with IC50 values ranging from 3.73 to 40.32 μM for different analogs . The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Antimicrobial Activity

The sulfonamide moiety is well-documented for its antibacterial properties. Studies have demonstrated that similar compounds can inhibit bacterial growth by targeting folate synthesis pathways . This compound's structural features suggest it may also possess broad-spectrum antimicrobial activity.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have shown that piperazine derivatives can effectively inhibit these enzymes, which are critical in various physiological processes and disease mechanisms .

Case Studies

  • Anticancer Activity : A study evaluating various piperazine derivatives found that certain modifications led to enhanced anticancer activity against human cancer cell lines, suggesting structural optimization could yield more potent agents.
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of sulfonamide derivatives demonstrated that structural variations significantly impacted their efficacy against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
SulfamethoxazoleSulfonamideBroad-spectrum antibioticAntibacterial
FluoxetinePiperazine derivativeSSRI for depressionAntidepressant
DapoxetinePiperazine derivativeTreatment for premature ejaculationAntidepressant

The unique combination of a trifluoromethyl group and a sulfonamide in the target compound distinguishes it from traditional piperazine derivatives, potentially enhancing its pharmacological profile.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to this pyrimidine derivative exhibit promising anticancer activities. For instance, derivatives have been reported to show significant inhibition against various cancer cell lines, with IC50 values ranging from 3.73 to 40.32 μM for different analogs. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation. A study evaluating various piperazine derivatives found that certain modifications led to enhanced anticancer activity against human cancer cell lines, suggesting structural optimization could yield more potent agents .

Antimicrobial Activity

The sulfonamide moiety is well-documented for its antibacterial properties. Studies have demonstrated that similar compounds can inhibit bacterial growth by targeting folate synthesis pathways. This compound's structural features suggest it may also possess broad-spectrum antimicrobial activity, making it a candidate for further exploration in treating bacterial infections .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have shown that piperazine derivatives can effectively inhibit these enzymes, which are critical in various physiological processes and disease mechanisms .

Comparative Analysis with Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
SulfamethoxazoleSulfonamideBroad-spectrum antibioticAntibacterial
FluoxetinePiperazine derivativeSelective serotonin reuptake inhibitorAntidepressant
DapoxetinePiperazine derivativeTreatment for premature ejaculationAntidepressant

The unique combination of a trifluoromethyl group and a sulfonamide in the target compound distinguishes it from traditional piperazine derivatives, potentially enhancing its pharmacological profile .

Case Studies

  • Anticancer Activity : A study evaluating various piperazine derivatives found that certain modifications led to enhanced anticancer activity against human cancer cell lines, suggesting structural optimization could yield more potent agents .
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of sulfonamide derivatives demonstrated that structural variations significantly impacted their efficacy against Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

The synthesis involves sulfonylation of piperazine derivatives followed by nucleophilic substitution. For example, 4-fluoro-2-methylbenzenesulfonyl chloride reacts with piperazine under basic conditions (NaOH in dichloromethane), followed by coupling with a trifluoromethyl pyrimidine precursor. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. What safety protocols are critical during handling?

Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact (H313/H333 warnings). Store in sealed containers at 2–8°C. Dispose via licensed waste handlers, adhering to GHS codes P264 (wash hands), P280 (protective gloves), and P305+P351+P338 (eye exposure protocols) .

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